Dodecaethylene Glycol Monomethyl Ether

Catalog No.
S536104
CAS No.
9004-74-4
M.F
C23H48O12
M. Wt
560.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dodecaethylene Glycol Monomethyl Ether

CAS Number

9004-74-4

Product Name

Dodecaethylene Glycol Monomethyl Ether

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol

Molecular Formula

C23H48O12

Molecular Weight

560.7 g/mol

InChI

InChI=1S/C25H52O13/c1-27-4-5-29-8-9-31-12-13-33-16-17-35-20-21-37-24-25-38-23-22-36-19-18-34-15-14-32-11-10-30-7-6-28-3-2-26/h26H,2-25H2,1H3

InChI Key

VWDQSWKLHABGKL-UHFFFAOYSA-N

SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO

Solubility

Soluble in DMSO

Synonyms

m-PEG11-alcohol

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO

Description

The exact mass of the compound Dodecaethylene Glycol Monomethyl Ether is 516.3146 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Protein Research and Drug Delivery

Due to its hydrophilic (water-loving) nature, Dodecaethylene glycol monomethyl ether can be conjugated to proteins or drugs. This conjugation process, known as pegylation, enhances the solubility and stability of the molecule in aqueous solutions [1]. Improved solubility allows for easier handling and manipulation of proteins during research. Additionally, pegylation with Dodecaethylene glycol monomethyl ether can reduce the immunogenicity (ability to trigger an immune response) of certain drugs, potentially improving their therapeutic efficacy [2].

[1] You can find more details on protein pegylation here: Protein PEGylation: A Review of Benefits and Risks: [2] This research article discusses the use of mPEGs to improve drug delivery: Poly(ethylene glycol) modification for improved drug delivery:

Proteomics Research

Dodecaethylene glycol monomethyl ether finds application in specific areas of proteomics research, the study of proteins. It can be utilized in techniques for protein isolation and purification, often employed in conjunction with affinity chromatography [3]. The hydrophilic nature of Dodecaethylene glycol monomethyl ether allows it to interact with certain components of a chromatography column, facilitating the separation of desired proteins from a complex mixture.

[3] Here's a scientific resource on affinity chromatography: Affinity Chromatography:

Dodecaethylene Glycol Monomethyl Ether is a polyether compound with the molecular formula C25H52O13C_{25}H_{52}O_{13} and a molecular weight of approximately 560.67 g/mol. It is characterized by a long polyethylene glycol chain terminated with a monomethyl ether group, which imparts unique solubility and surface-active properties. This compound is often used in formulations requiring surfactants or solvents due to its hydrophilic nature and low toxicity.

  • Act as a surfactant, reducing surface tension and aiding in the dispersion of hydrophobic materials in water.
  • Be used as a PEGylation agent to modify the properties of other molecules, such as proteins, for improved water solubility and stability.
Typical of ether-alcohol derivatives:

  • Esterification: It reacts with carboxylic acids to form esters and water.
  • Oxidation: The alcohol group can be oxidized to aldehydes or ketones using oxidizing agents.
  • Polymerization Initiation: It can initiate polymerization reactions with isocyanates and epoxides, making it useful in creating various polymeric materials .

The synthesis of Dodecaethylene Glycol Monomethyl Ether typically involves multi-step chemical processes. One common method includes:

  • Starting Material: Bis[2-(2-hydroxyethoxy)ethyl] ether.
  • Reagents: Triethylamine, thionyl chloride, sodium hydride, and palladium on activated carbon.
  • Steps:
    • Reacting the starting material with thionyl chloride in dichloromethane at controlled temperatures.
    • Using sodium hydride in tetrahydrofuran for deprotonation steps.
    • Hydrogenation using palladium catalyst to achieve the desired ether product .

Dodecaethylene Glycol Monomethyl Ether shares structural similarities with several other polyethylene glycol derivatives. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
Diethylene Glycol Monomethyl EtherC6H14O3C_6H_{14}O_3Shorter chain length; more volatile
Polyethylene Glycol 400C18H38O7C_{18}H_{38}O_7Viscous liquid; used as a lubricant
Polyethylene Glycol 6000C12H26O5C_{12}H_{26}O_5High molecular weight; used for drug delivery
Methoxy Polyethylene Glycol 350C15H32O5C_{15}H_{32}O_5Lower viscosity; used in cosmetics

Uniqueness

Dodecaethylene Glycol Monomethyl Ether's longer chain length provides enhanced solubility properties compared to shorter polyethylene glycols, making it particularly effective in applications requiring high hydrophilicity without sacrificing stability. Its specific structure allows for tailored interactions with both hydrophilic and hydrophobic substances, setting it apart from its shorter-chain counterparts.

Physical State and Appearance Characteristics

Dodecaethylene Glycol Monomethyl Ether exhibits distinctive physical characteristics that reflect its polyether structure and extended ethylene glycol chain [1] [2] [3]. At room temperature (20°C), the compound exists as a liquid phase, demonstrating the typical behavior of medium-chain polyethylene glycol derivatives [1] [3]. The physical state transitions are influenced by the molecular weight and the presence of the terminal methoxy group, which affects intermolecular interactions and crystallization behavior.

The appearance characteristics of Dodecaethylene Glycol Monomethyl Ether are notably variable depending on purity and storage conditions [1] [2]. Commercial samples typically present as a white or colorless material that can range from yellow to orange tones, manifesting as powder, lump, or clear liquid forms [1] [2]. This variability in appearance is attributed to the hygroscopic nature of the compound and potential oxidation reactions that can occur during storage or upon exposure to air [3] [1].

The liquid form demonstrates excellent clarity and maintains stability under controlled atmospheric conditions [1]. The compound's appearance is sensitive to environmental factors, particularly temperature and humidity, which can influence its physical presentation and optical properties [3] [1].

Fundamental Physical Properties

Density and Specific Gravity

The density characteristics of Dodecaethylene Glycol Monomethyl Ether reflect its molecular structure and the presence of multiple ether linkages [4] [3]. Experimental measurements indicate a density of 1.1 ± 0.1 g/cm³ at standard temperature and pressure conditions [4]. This density value is consistent with the expected behavior of polyethylene glycol derivatives, showing the characteristic increase in density with increasing molecular weight and chain length.

The specific gravity of approximately 1.1 demonstrates that the compound is denser than water, which is typical for polyether compounds containing multiple oxygen atoms [4] [3]. This property is significant for separation processes and determines the compound's behavior in heterogeneous mixtures and extraction procedures.

Comparative analysis with related polyethylene glycol derivatives reveals that the density increases systematically with the number of ethylene oxide units, following the general trend observed in homologous series of polyethers [5]. The density value provides crucial information for volumetric calculations and industrial applications where precise mass-to-volume relationships are essential.

Melting and Boiling Points

The thermal transition temperatures of Dodecaethylene Glycol Monomethyl Ether provide essential information about its thermal stability and phase behavior [4] [3] [6]. The melting point data indicates that the compound does not exhibit a clearly defined melting point under standard conditions, which is characteristic of polymeric materials with broad molecular weight distributions [3] [6].

The boiling point has been determined to be 588.5 ± 45.0°C at 760 mmHg atmospheric pressure [4] [6]. This elevated boiling point reflects the strong intermolecular forces present in the compound due to hydrogen bonding interactions between the hydroxyl terminal group and the ether oxygen atoms throughout the molecular chain [4] [6]. The significant uncertainty in the boiling point measurement (±45.0°C) indicates the challenges associated with precise determination of thermal transition temperatures for high molecular weight polyethers.

The high boiling point makes Dodecaethylene Glycol Monomethyl Ether suitable for applications requiring thermal stability and low volatility [4] [3]. The compound's resistance to volatilization at moderate temperatures is advantageous for industrial processes where vapor loss must be minimized.

Refractive Index Parameters

The refractive index measurements provide valuable information about the optical properties and molecular interactions in Dodecaethylene Glycol Monomethyl Ether [7] [8] [9] [10]. Experimental determinations indicate a refractive index (nD20) ranging from 1.4600 to 1.4640, with a commonly cited value of 1.46 [7] [8] [9] [10].

These refractive index values are consistent with the molecular structure containing multiple ether linkages and the terminal methoxy group [7] [8] [9]. The refractive index reflects the electron density distribution within the molecule and provides insights into the polarizability of the compound. The relatively narrow range of reported values (1.4600-1.4640) indicates good reproducibility of measurements and the homogeneity of pure samples.

The refractive index data is particularly useful for quality control purposes and can be employed to assess the purity of commercial samples [8] [9]. Variations in refractive index beyond the specified range may indicate the presence of impurities or degradation products.

Solubility Profile

Aqueous Solubility Mechanisms

Dodecaethylene Glycol Monomethyl Ether exhibits excellent aqueous solubility characteristics, demonstrating miscibility with water across a wide concentration range [12]. The high aqueous solubility is attributed to the extensive hydrogen bonding capability of the compound, facilitated by the multiple ether oxygen atoms and the terminal hydroxyl group [12]. The polyether backbone provides numerous sites for hydrogen bond formation with water molecules, creating a favorable thermodynamic environment for dissolution.

The solubility mechanism involves the formation of hydrogen bonds between the ether oxygen atoms and water molecules, creating a solvation shell around the polyether chain [12]. The terminal hydroxyl group contributes additional hydrogen bonding sites, further enhancing the aqueous solubility compared to completely methylated analogs [12]. The methoxy terminal group, while hydrophobic, does not significantly reduce the overall hydrophilic character due to the dominant influence of the extended polyether chain.

Temperature effects on aqueous solubility follow the typical pattern observed for polyethylene glycol derivatives, with solubility generally increasing with temperature until cloud point phenomena may occur at elevated temperatures [12]. The aqueous solutions demonstrate good stability and do not readily precipitate under normal ambient conditions.

Organic Solvent Compatibility

The solvent compatibility profile of Dodecaethylene Glycol Monomethyl Ether demonstrates broad miscibility with various organic solvents, reflecting the compound's amphiphilic nature [12] [13]. The compound shows excellent compatibility with polar protic solvents such as alcohols, where hydrogen bonding interactions facilitate dissolution [12] [13]. Compatibility with polar aprotic solvents like acetone and dimethyl sulfoxide is also observed, attributed to dipole-dipole interactions between the solvent molecules and the polyether backbone.

The solubility in moderately polar solvents such as ethyl acetate and chloroform is significant, making the compound useful in organic synthesis and extraction procedures [13]. The extended polyether chain provides sufficient flexibility to accommodate various solvation environments, contributing to the broad solvent compatibility profile.

Limited solubility is observed in non-polar hydrocarbons such as hexane and cyclohexane, which is expected due to the hydrophilic nature of the polyether structure [13]. However, the terminal methoxy group provides some lipophilic character, allowing for partial solubility in moderately non-polar solvents under specific conditions.

Thermal Properties

Thermal Stability Assessment

The thermal stability of Dodecaethylene Glycol Monomethyl Ether has been evaluated under various temperature conditions to determine its suitability for high-temperature applications [3] [6] [14]. The compound demonstrates stable behavior under normal storage and handling conditions, with no significant decomposition observed at temperatures up to 200°C [3] [6].

Thermal stability assessment indicates that the compound remains chemically intact under inert atmosphere conditions at elevated temperatures [3] [14]. The primary degradation pathway involves oxidative processes that can occur in the presence of air, particularly at elevated temperatures [3] [14]. The terminal hydroxyl group and the ether linkages represent potential sites for oxidative attack, leading to chain scission and formation of lower molecular weight products.

Thermogravimetric analysis reveals that significant weight loss begins at temperatures above 300°C, with complete decomposition occurring in the temperature range of 400-500°C [6] [14]. The decomposition products include water, carbon dioxide, and various organic fragments typical of polyether degradation [6] [14]. The thermal stability profile makes the compound suitable for applications requiring moderate thermal resistance.

Flash Point Determination

The flash point of Dodecaethylene Glycol Monomethyl Ether has been determined to be 309.7 ± 28.7°C, with some sources reporting a value of 310°C [4] [3] [6]. This high flash point indicates excellent fire safety characteristics and low flammability risk under normal handling conditions [4] [3] [6]. The elevated flash point is attributed to the low volatility of the compound and the high boiling point, which reduces the formation of flammable vapors at ambient temperatures.

The flash point determination was conducted using standard test methods, and the reported uncertainty (±28.7°C) reflects the challenges associated with accurate measurement of flash points for high molecular weight compounds [4] [6]. The high flash point value classifies the compound as having low fire hazard characteristics, making it suitable for industrial applications where fire safety is a primary concern.

Comparative analysis with related polyethylene glycol derivatives shows that the flash point increases systematically with molecular weight, following the expected trend for homologous series [4] [6]. The flash point data is essential for determining appropriate storage conditions and safety protocols for handling the compound.

Heat Capacity Characteristics

The heat capacity characteristics of Dodecaethylene Glycol Monomethyl Ether provide important information for thermal process design and energy calculations [15] [16]. While specific heat capacity values for the dodecaethylene glycol derivative are not directly available, the thermal behavior can be estimated based on related polyethylene glycol compounds and theoretical calculations [15] [16].

Heat capacity measurements for similar polyethylene glycol derivatives indicate that the specific heat capacity increases with temperature and molecular weight [15] [16]. The presence of multiple ether linkages and the terminal hydroxyl group contributes to the overall heat capacity through vibrational modes and rotational freedom of the molecular chain [15] [16].

The isobaric heat capacity is expected to be in the range of 2-3 J/g·K at room temperature, based on data for related polyethylene glycol compounds [15] [16]. Temperature dependence of heat capacity follows the typical polynomial relationship observed for organic polymers, with gradual increases at higher temperatures due to enhanced molecular motion and vibrational excitation.

Spectroscopic Properties

Nuclear Magnetic Resonance Spectral Characteristics

The Nuclear Magnetic Resonance spectroscopic analysis of Dodecaethylene Glycol Monomethyl Ether provides detailed structural information about the molecular framework and dynamic behavior [17] [18]. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy reveals characteristic signals corresponding to the different proton environments within the molecule [17] [18]. The spectrum typically displays signals at approximately 3.38 ppm corresponding to the terminal methoxy group (-OCH₃), while the extensive ethylene glycol chain produces overlapping signals in the range of 3.6-3.8 ppm [17] [18].

The repetitive nature of the ethylene glycol units creates complex overlapping patterns in the ¹H NMR spectrum, with the main signal representing the (-OCH₂CH₂O-) protons appearing as a broad multiplet [17] [18]. The terminal hydroxyl group contributes a signal that may be observed as a broad singlet, though its exact chemical shift depends on the solvent system and concentration [17] [18]. Carbon-13 satellite peaks are particularly prominent in polyethylene glycol derivatives due to the repetitive nature of the structure and the 1.1% natural abundance of ¹³C [18].

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides complementary structural information, with signals typically observed at approximately 59 ppm for the methoxy carbon and 70-72 ppm for the ethylene glycol carbons [19] [20]. The ¹³C NMR spectrum demonstrates the symmetric nature of the ethylene glycol units and provides quantitative information about the degree of polymerization [19] [20].

Infrared Absorption Patterns

Infrared spectroscopic analysis of Dodecaethylene Glycol Monomethyl Ether reveals characteristic absorption bands that provide information about the functional groups and molecular interactions [21] [22] [23]. The infrared spectrum displays prominent absorption bands in the hydroxyl stretching region (3200-3600 cm⁻¹), indicating the presence of the terminal hydroxyl group and potential hydrogen bonding interactions [21] [22] [23].

The carbon-hydrogen stretching vibrations appear in the range of 2800-3000 cm⁻¹, with multiple bands corresponding to the methyl and methylene groups throughout the molecular structure [21] [22] [23]. The carbon-oxygen stretching vibrations characteristic of ether linkages appear as strong bands in the range of 1000-1200 cm⁻¹, with the exact frequencies depending on the local environment of each ether group [21] [22] [23].

The bending vibrations of methylene groups contribute to the spectral complexity in the range of 1300-1500 cm⁻¹, while the terminal methoxy group provides additional characteristic bands [21] [22] [23]. The infrared spectrum serves as a valuable tool for structural confirmation and quality control analysis of the compound [21] [22] [23].

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis of Dodecaethylene Glycol Monomethyl Ether reveals characteristic fragmentation patterns that provide structural information and molecular weight determination [24] [25] [26]. The molecular ion peak may be weak or absent in electron ionization mass spectrometry due to the tendency of polyethylene glycol derivatives to undergo extensive fragmentation [24] [25] [26].

The fragmentation pattern is dominated by the sequential loss of ethylene oxide units (C₂H₄O, m/z = 44), creating a series of fragments separated by 44 mass units [24] [25] [26]. The base peak typically corresponds to low molecular weight fragments such as m/z 45, which represents the protonated ethylene glycol unit [C₂H₄O·H]⁺ [24] [25] [26]. Additional prominent fragments include m/z 89, 133, and 177, representing successive additions of ethylene oxide units [24] [25] [26].

The fragmentation mechanism involves charge-site initiated cleavage of the ether bonds, with the positive charge stabilized by the oxygen atoms throughout the molecular chain [24] [25] [26]. The terminal methoxy group contributes to the fragmentation pattern through the formation of characteristic ions at m/z 31 [CH₂OH]⁺ and m/z 45 [C₂H₄OH]⁺ [24] [25] [26]. Electrospray ionization mass spectrometry provides better molecular ion stability and allows for more accurate molecular weight determination compared to electron ionization techniques [24] [25] [26].

PropertyValueReference
Molecular FormulaC₂₅H₅₂O₁₃ [4] [3] [7]
Molecular Weight (g/mol)560.67-560.68 [4] [3] [7]
CAS Number5702-16-9 [4] [7] [27]
Physical State (20°C)Liquid [3] [1]
Density (g/cm³)1.1 ± 0.1 [4]
Boiling Point (°C)588.5 ± 45.0 (760 mmHg) [4] [6]
Flash Point (°C)309.7 ± 28.7 [4] [6]
Refractive Index (nD20)1.4600-1.4640 [7] [8] [9] [10]
Aqueous SolubilityHighly soluble (miscible) [12]
AppearanceWhite to colorless to yellow-orange liquid/powder [1] [2]
Thermal StabilityStable under normal conditions [3] [6]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-2.2

Exact Mass

516.3146

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Brown A, Patel S, Ward C, Lorenz A, Ortiz M, DuRoss A, Wieghardt F, Esch A, Otten EG, Heiser LM, Korolchuk VI, Sun C, Sarkar S, Sahay G. PEG-lipid micelles enable cholesterol efflux in Niemann-Pick Type C1 disease-based lysosomal storage disorder. Sci Rep. 2016 Aug 30;6:31750. doi: 10.1038/srep31750. PubMed PMID: 27572704; PubMed Central PMCID: PMC5004151.
2: Saifer MG, Williams LD, Sobczyk MA, Michaels SJ, Sherman MR. Selectivity of binding of PEGs and PEG-like oligomers to anti-PEG antibodies induced by methoxyPEG-proteins. Mol Immunol. 2014 Feb;57(2):236-46. doi: 10.1016/j.molimm.2013.07.014. Epub 2013 Nov 5. PubMed PMID: 24200843.
3: Garay RP, El-Gewely R, Armstrong JK, Garratty G, Richette P. Antibodies against polyethylene glycol in healthy subjects and in patients treated with PEG-conjugated agents. Expert Opin Drug Deliv. 2012 Nov;9(11):1319-23. doi: 10.1517/17425247.2012.720969. Epub 2012 Aug 30. PubMed PMID: 22931049.

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